Alumina

Description

Properties

IUPAC Name |

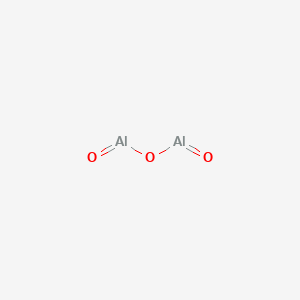

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Controlled Preparation Techniques

Tailoring Microstructure and Morphology during Synthesis

Controlling the microstructure and morphology of this compound is paramount to optimizing its properties for specific applications. This involves managing aspects such as particle size, film thickness, porosity, crystalline phase, and grain size during the synthesis process.

Fabrication of this compound Nanoparticles and Nanostructures

The synthesis of this compound nanoparticles and nanostructures has garnered significant interest due to their enhanced surface area and unique properties compared to bulk this compound. Various techniques are employed for their fabrication. The sol-gel method is a widely reported technique for synthesizing this compound nanoparticles, offering versatility and the ability to produce high-purity materials at lower processing temperatures ijisrt.com. This method involves the transformation of a liquid sol into a solid gel, and the structure and texture of the resulting this compound can be tuned by altering factors such as pH, water content, and solvent nature ijisrt.comijcce.ac.ir.

Another facile and inexpensive approach for synthesizing gamma (γ) and alpha (α) this compound nanoparticles is the auto-combustion method, which typically uses aluminum nitrate as an oxidant and glycine as a fuel ekb.eg. Calcination of the combusted products at different temperatures allows for tuning the phase of the produced nanoparticles; for instance, calcination at 800 °C for 2 hours can yield γ-Al₂O₃ nanoparticles, while calcination at 1000 °C for 1 hour can produce α-Al₂O₃ nanoparticles ekb.eg. The average crystallite sizes for γ-Al₂O₃ and α-Al₂O₃ nanoparticles synthesized by this method were estimated to be 5.8 nm and 15 nm, respectively, with a low degree of agglomeration ekb.eg.

Other reported techniques for the synthesis of this compound nanoparticles include hydrothermal synthesis, precipitation, microwave-assisted green chemistry using plant extracts, laser ablation, and the use of templates like agarose (B213101) ijisrt.comijcce.ac.irconfer.czd-nb.info. Hot water treatment of aluminum plates has also been shown to create this compound nanostructures and nanoparticles researchgate.net.

Controlled Growth of this compound Thin Films and Coatings

This compound thin films and coatings are crucial for applications requiring wear resistance, chemical stability, and thermal insulation. Controlling their growth, structure, and morphology is essential. Common methods for depositing this compound films include chemical vapor deposition (CVD), physical vapor deposition (PVD) techniques such as pulsed laser deposition and magnetron sputtering, sol-gel, and atomic layer deposition (ALD) diva-portal.orggoogle.comresearchgate.netdiva-portal.org.

PVD techniques like reactive RF magnetron co-sputtering can be used to prepare aluminosilicate (B74896) thin films, where substrate temperature and the Al/Si ratio influence the density, hardness, and elastic modulus of the films diva-portal.org. Pulsed laser deposition has been used to deposit aluminum oxide thin films on substrates like silicon and quartz, where the deposition temperature affects the film's structure (amorphous at lower temperatures, polycrystalline cubic γ-Al₂O₃ at higher temperatures) and roughness aaru.edu.jo. An increase in temperature from 300 K to 973 K resulted in an increase in crystallite size from 5 to 10 nm aaru.edu.jo.

Hydrothermal synthesis offers advantages for synthesizing anhydrous this compound films at lower temperatures and moderate pressures compared to high-temperature methods like CVD and PVD, allowing for better control of film microstructure and flexibility in substrate shape and size google.com. ALD is also a preferred technique for depositing Al₂O₃ films due to its ability to produce films with excellent barrier properties and precise thickness control researchgate.netdtic.mil. The properties of ALD this compound coatings can vary significantly from bulk material due to factors like porosity dtic.mil.

Synthesis of Porous this compound and this compound Aerogels

Porous this compound materials, including mesoporous this compound and this compound aerogels, are highly valued for applications in catalysis, adsorption, and filtration due to their high surface area and tunable pore structure ijcce.ac.irresearchgate.netepa.govbepls.com. Various chemical routes are employed for their synthesis, including hydrolysis, sol-gel, and hydrothermal processes, using precursors like aluminum salts, alkoxides, and powders ijcce.ac.ir.

Mesoporous this compound with controlled particle size distribution and improved textural morphology can be synthesized via these methods ijcce.ac.ir. Soft templates are often utilized in the synthesis procedure to achieve good crystallinity in mesostructured this compound ijcce.ac.ir. The sol-gel method is versatile for tuning the structure and texture of porous this compound by altering primary preparation factors such as pH, water content, and solvent nature ijcce.ac.ir. Evaporation-Induced Self-Assembly (EISA) is a method that can lead to nanostructured mesoporous this compound with tailorable structure and pore size, often assisted by organic swelling agents mdpi.com.

This compound aerogels, known for their high porosity and low density, can be synthesized using a two-step sol-gel process followed by supercritical drying unt.eduacs.orgresearchgate.net. This method can yield strong, stable, monolithic this compound aerogels with high porosity (>98%) and a polycrystalline morphology that enhances physical properties unt.eduresearchgate.net. Using hydrated aluminum salts like AlCl₃·6H₂O or Al(NO₃)₃·9H₂O with propylene (B89431) oxide as a gelation initiator and supercritical CO₂ drying can produce low-density, high-surface-area this compound aerogel monoliths without using alkoxide precursors acs.orgosti.gov. The anion of the aluminum salt can significantly impact the physical properties of the condensed this compound phase acs.orgosti.gov. A new method for synthesizing porous this compound involves the active oxidation of aluminum in a humid atmosphere through a liquid mercury layer, followed by thermal treatment researchgate.netepa.gov. This yields a porous this compound monolith with very low initial density researchgate.netepa.gov.

Below is a table summarizing some synthesis methods and their outcomes for porous this compound:

| Synthesis Method | Precursors | Key Characteristics of Product | Relevant Citations |

| Sol-gel | Aluminum salts, alkoxides | Tunable structure and texture, high purity, low processing T | ijisrt.comijcce.ac.ir |

| Hydrothermal | Aluminum salts, alkoxides, powders, kaolin | Improved crystallinity, enhanced surface area, thermal stability | ijcce.ac.ir |

| Auto-combustion | Aluminum nitrate, glycine | Nanoparticles (γ, α phases), controlled crystallite size | ekb.eg |

| Sol-gel with Epoxides + Supercritical Drying | Hydrated aluminum salts (e.g., AlCl₃·6H₂O) | Low-density, high-surface-area aerogel monoliths | acs.orgresearchgate.netosti.gov |

| Active Oxidation of Al + Thermal Treatment | Aluminum metal | Porous this compound monoliths with very low initial density | researchgate.netepa.gov |

| Evaporation-Induced Self-Assembly (EISA) | Precursors + Surfactants/Swelling Agents | Nanostructured mesoporous this compound with tailorable structure/pores | mdpi.com |

| Modified Ball Dropping Method + Supercritical Drying | This compound sol + PVA | Millimeter-sized this compound aerogel beads with controlled pore size | rsc.org |

Phase Control in this compound Polymorphs (e.g., α-, γ-, θ-Alumina)

This compound exists in several crystalline phases or polymorphs, with alpha (α), gamma (γ), and theta (θ) being among the most common. The desired phase is often dictated by the application, and synthesis methods play a crucial role in controlling which phase is formed.

The thermal treatment temperature of this compound precursors is a primary factor in controlling phase transformation. For instance, the thermal dehydration of aluminum hydroxide (gibbsite) can sequentially form boehmite (AlOOH), followed by γ, δ, θ, and eventually α-alumina phases upon heating in the range of 150-1150 °C researchgate.net. γ-alumina is typically produced by annealing boehmite at around 400 °C and transforms into α-alumina via intermediate δ and θ phases at higher temperatures researchgate.net. Calcination temperatures in sol-gel and precipitation methods also control phase transformation, with lower temperatures favoring γ-Al₂O₃ and higher temperatures leading to α-Al₂O₃ formation mdpi.com.

In the auto-combustion synthesis of this compound nanoparticles, controlling the calcination temperature allows for tuning the produced phases, yielding γ-Al₂O₃ at lower temperatures (e.g., 800 °C) and α-Al₂O₃ at higher temperatures (e.g., 1000 °C) ekb.eg. For thin films, achieving the α-alumina phase often requires high synthesis temperatures (e.g., 1100-1200 °C for sol-gel, 1000-1100 °C for CVD), although techniques like HiPIMS reactive sputtering have shown the possibility of growing α-alumina coatings at lower temperatures (as low as 650 °C) with sufficient energetic bombardment and appropriate oxygen partial pressure diva-portal.orggoogle.com.

Porous this compound monoliths obtained by active oxidation of aluminum can consist of θ or α-alumina crystallites depending on the thermal treatment temperature (between 1000 and 1700°C) researchgate.netepa.gov.

Grain Size Management in Polycrystalline this compound

Controlling grain size is critical for the mechanical and microstructural properties of polycrystalline this compound ceramics. Sintering is a common process used to densify this compound powder compacts and involves grain growth. Various strategies are employed to manage grain size during sintering.

Additives and dopants play a significant role in affecting grain size distribution and grain boundary phases during sintering scielo.br. Dopants can promote sintering and reduce grain boundary mobility scielo.br. For example, MgO is widely used to increase densification rates, provide a uniform grain size, and decrease the grain growth rate during sintering scielo.br. Other dopants like SiO₂ and CaO are known to promote abnormal grain growth scielo.br. The presence of impurities can also influence grain growth, with some increasing grain growth by entering solid solution or producing a glassy phase, while others decrease it researchgate.net.

Two-step sintering (TSS) technology has been proposed to restrain rapid grain growth in the final stage of sintering worldscientific.com. The principle involves using three junctions to inhibit rapid grain growth worldscientific.com. Fully dense this compound ceramics with smaller average grain sizes compared to traditional sintering methods have been prepared using TSS worldscientific.com. Combining two-step sintering with doping, such as with MgO, has shown success in eliminating grain growth in the final stage of sintering for sub-micron this compound ceramics, achieving high relative densities researchgate.net.

The ratio of powder particle size to average grain size after solid-state sintering typically ranges between 1:4 and 1:5, with higher densification correlated with higher ratios scielo.br. Anisotropic grain growth can also be controlled, partly influenced by the presence and orientation of template particles psu.edu.

Optimization of Precursor Systems and Reaction Conditions

The choice of precursor systems and the precise control of reaction conditions are fundamental to tailoring the properties of synthesized this compound materials. Different precursors and synthesis parameters significantly influence the resulting phase, morphology, particle size, and textural properties.

Various chemical routes for this compound synthesis, including hydrolysis, sol-gel, and hydrothermal processes, utilize precursors such as aluminum salts, alkoxides, and powders ijcce.ac.ir. Aluminum alkoxides and inorganic salts are commonly used precursors for synthesizing mesoporous this compound ijcce.ac.ir. Aluminum nitrate is frequently employed as a precursor in methods like auto-combustion and sol-gel synthesis ekb.egscirp.org. Hydrated aluminum salts, such as AlCl₃·6H₂O and Al(NO₃)₃·9H₂O, can be used as precursors in sol-gel methods, particularly when using epoxides as gelation initiators acs.orgosti.gov. Aluminum hydroxide (gibbsite) is another precursor that undergoes phase transformations upon thermal dehydration researchgate.net. Aluminum metal can also be used as a precursor, for example, in electrochemical methods or active oxidation processes researchgate.netepa.govresearchgate.net.

The properties of the final this compound material are significantly affected by reaction conditions such as temperature, pH, water content, solvent nature, precursor concentration, stirring time, and the presence of additives or templates ijcce.ac.irmdpi.comscirp.org.

Temperature and pH are critical parameters that control the reaction rate, growth process, and size of nanoparticles ijcce.ac.ir. In sol-gel synthesis, the gelation temperature is controlled by the condensation rate, while in precipitation, reaction temperatures affect particle size mdpi.com. The pH value is particularly critical in precipitation for controlling the formation of aluminum hydroxide and preventing undesirable phases mdpi.com.

The concentration of aluminum precursors directly affects reaction kinetics; higher concentrations can increase viscosity in sol-gel and promote particle aggregation in precipitation mdpi.com. The water:precursor ratio in sol-gel synthesis can influence the structural characteristics of aerogels, with increasing ratios potentially leading to increased specific surface area and pore volume researchgate.net. The choice of solvent also plays a role in the sol-gel process ijcce.ac.irscirp.org.

Using chelating agents or complexing agents with reactive precursors like aluminum alkoxides can help control hydrolysis and condensation rates osti.govrsc.org. The thermal behavior and properties like specific surface area of aluminas synthesized from aluminum alkoxides can depend on the complexing abilities of the solvents used rsc.org.

Optimization of these precursor systems and reaction conditions allows for precise control over the synthesis process, enabling the production of this compound materials with tailored microstructures and morphologies for specific applications.

Development of High Purity this compound Production Processes

The development of high purity this compound (HPA) production processes is driven by the increasing demand for materials with exceptional properties in advanced technological applications, such as LED substrates, lithium-ion battery separators, and synthetic sapphire. altechadvancedmaterials.comglobenewswire.com HPA is defined as aluminum oxide (Al₂O₃) with a minimum purity of 99.99% (4N). altechadvancedmaterials.com While the traditional Bayer process is widely used for producing lower-purity, smelter-grade this compound (typically 99.6–99.9%), it is generally insufficient for meeting the stringent purity requirements of HPA applications due to inherent impurities from bauxite (B576324) ore. altechadvancedmaterials.comsumitomo-chem.co.jpresearchgate.netgoogle.com Consequently, significant research and development efforts have focused on alternative and enhanced methodologies to achieve higher purity levels.

Several industrial methods have been developed for producing HPA, including the hydrolysis of aluminum alkoxide, thermal decomposition of ammonium alum, thermal decomposition of ammonium aluminum carbonate hydroxide (AACH), underwater spark discharge with aluminum, and vapor-phase oxidation. sumitomo-chem.co.jpsumitomo-chem.co.jp Among these, the aluminum alkoxide hydrolysis method is a prominent route for commercial HPA production, with companies like Sumitomo Chemical utilizing this process since the 1980s. altechadvancedmaterials.comsumitomo-chem.co.jpsumitomo-chem.co.jp This method typically involves synthesizing high-purity aluminum alkoxide from aluminum metal and alcohol, followed by hydrolysis of the alkoxide to produce hydrated this compound, and finally calcination to obtain high-purity this compound. sumitomo-chem.co.jpsumitomo-chem.co.jp Purification of the aluminum alkoxide, often through distillation, is a critical step in achieving high purity in the final this compound product. sumitomo-chem.co.jp Controlling hydrolysis conditions is also important to avoid the formation of rigid agglomerates. sumitomo-chem.co.jp

Another approach involves the thermal decomposition of ammonium alum (Al₂(SO₄)₃·(NH₄)₂SO₄). sumitomo-chem.co.jptandfonline.com This method is historically used for producing HPA for artificial gems. sumitomo-chem.co.jp Ammonium alum is obtained, and its subsequent calcination at high temperatures (around 1200-1300°C) yields HPA. tandfonline.com This route can also process this compound-bearing acidic sulfate (B86663) solutions. tandfonline.com Similarly, the thermal decomposition of ammonium aluminum carbonate hydroxide (AACH) is employed, where AACH is synthesized and then pyrolyzed to obtain HPA. sumitomo-chem.co.jp The synthesis conditions of AACH significantly influence the characteristics of the resulting this compound powder, with optimized conditions leading to fine, uniformly shaped particles with good sintering performance. sumitomo-chem.co.jp

Emerging and improved processes are also being explored to enhance purity and reduce production costs, particularly by utilizing lower-cost starting materials compared to high-purity aluminum metal. tandfonline.comresearchgate.net These include advancements in the Bayer process to produce high-purity aluminum hydroxide through multiple purification steps researchgate.netgoogle.com, as well as processes involving acid leaching, solvent extraction, and recrystallization. researchgate.netgoogle.comresearchgate.netamgc.org.au For instance, research has demonstrated the effectiveness of impurity removal protocols in the hydrolysis of aluminum isopropoxide, utilizing additives like La₂O₃, 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), and phenolphthalein (B1677637) to reduce silicon and iron content. researchgate.netmdpi.com

Detailed research findings highlight the impact of process parameters on the purity and characteristics of the synthesized HPA. Studies on the hydrolysis of aluminum isopropoxide have investigated the effect of the water-to-alkoxide ratio on particle size distribution, showing that increasing water content can broaden the distribution. mdpi.com Impurity removal is a critical focus, with methods like adding La₂O₃ during vacuum distillation of aluminum alkoxide proving effective in removing silicon impurities by forming high-boiling substances. hlh-js.com For iron impurities, extraction-complexation and complexation-crystallization methods using specific complexing agents have been explored for purifying isopropyl alcohol aluminum. hlh-js.com

The development of high-purity this compound processes also encompasses achieving specific particle characteristics required for various applications. For example, producing nano-sized α-Al₂O₃ with good dispersibility is challenging due to particle growth and sintering at high temperatures. sumitomo-chem.co.jp Research aims to lower the phase transition temperature, often by adding small amounts of various crystals to the this compound precursor. sumitomo-chem.co.jp Novel synthesis methods like "In-situ Chemical Vapor Deposition" have been developed to control grain growth and produce uniform, single-crystal α-Al₂O₃ particles. sumitomo-chem.co.jp

The drive for higher purity levels, such as 5N (99.999%) and 6N (99.9999%), continues, often requiring multiple purification steps or a combination of different methods like three-layer electrolysis followed by segregation techniques for high-purity aluminum production which serves as a feedstock for some HPA processes. innovationnewsnetwork.commdpi.com The table below summarizes some key aspects of different HPA production methods.

| Production Method | Starting Material(s) | Key Purification Step(s) | Typical Purity Achieved | Notes |

| Aluminum Alkoxide Hydrolysis | Aluminum metal, Alcohol | Distillation of alkoxide, Controlled hydrolysis | ≥99.99% (4N) | Widely used commercially. altechadvancedmaterials.comsumitomo-chem.co.jpsumitomo-chem.co.jp |

| Ammonium Alum Pyrolysis | Ammonium alum | Crystallization, Calcination | High purity | Historically used for artificial gems. sumitomo-chem.co.jptandfonline.com |

| Ammonium Aluminum Carbonate Hydroxide (AACH) Pyrolysis | Ammonium alum, Ammonium hydrogen carbonate | Synthesis of AACH, Pyrolysis | High purity | Conditions affect particle characteristics. sumitomo-chem.co.jp |

| Modified Bayer Process | Bauxite | Multiple purification steps, Controlled precipitation | Increased purity | Aims to improve purity from a common ore. researchgate.netgoogle.com |

| Solvent Extraction/Precipitation | Bauxite leach liquor | Solvent extraction, Precipitation | High purity | Focuses on removing impurities from bauxite processing streams. researchgate.netamgc.org.au |

| Acid Route | Aluminous clay | Acid leaching, Purification | ≥99.99% (4N) | Alternative to metal-based feedstock. google.com |

The development of these processes is crucial for meeting the growing demand for high-purity this compound in various high-tech industries, with continuous research focused on improving purity, controlling particle characteristics, and developing more cost-effective and sustainable production routes. globenewswire.comresearchgate.netcaplinq.com

Advanced Characterization and Analytical Techniques for Alumina Based Systems

Structural and Morphological Elucidation

X-ray Diffraction (XRD) for Phase Analysis, Crystallinity, and Crystallite Size

X-ray Diffraction (XRD) is a widely used non-destructive technique for identifying the crystalline phases present in alumina (B75360) samples, determining their crystallinity, and estimating crystallite size. Different phases of this compound, such as alpha (α), gamma (γ), delta (δ), theta (θ), kappa (κ), and sigma (σ), exhibit distinct XRD patterns due to their unique crystal structures. aqw.com.aupsu.edu

XRD is routinely employed to quantify the amount of different this compound phases in samples, including alpha this compound in smelter-grade this compound and the various transition aluminas formed during the calcination of aluminum hydroxide (B78521). aqw.com.aupsu.edu Challenges in quantitative XRD analysis of this compound, such as preferred orientation, fine crystallite size of intermediate phases, and the potential presence of amorphous this compound, can often be overcome by using full profile analysis methods like Rietveld refinement. aqw.com.aupsu.eduscribd.com Rietveld analysis allows for the decomposition of experimental XRD patterns based on the crystal structures of the component phases, providing more reliable quantification compared to conventional methods that focus on select reflections. psu.eduscribd.comcsic.es

The crystallinity of this compound significantly impacts the quality of XRD data; materials with poorly defined structures or very fine crystallite sizes are more challenging to analyze. aqw.com.au Amorphous materials, lacking a crystalline structure, are not suitable for XRD analysis. aqw.com.au

Crystallite size in this compound nanoparticles can be estimated from the broadening of XRD peaks using techniques like the Scherrer equation. acs.orgresearchgate.netekb.eg Studies have shown that the crystallite size can vary depending on synthesis methods and processing conditions, such as calcination temperature and pH. ekb.egunimap.edu.myresearchgate.netmetall-mater-eng.com For example, the average crystallite sizes of γ-Al₂O₃ and α-Al₂O₃ nanoparticles synthesized by an auto-combustion method were estimated to be 5.8 nm and 15 nm, respectively. ekb.egekb.eg Another study on α-Al₂O₃ powders synthesized by co-precipitation found crystallite sizes ranging from 32 nm to 38 nm, increasing with pH. unimap.edu.my

Data Table: this compound Crystallite Sizes from Various Studies

| This compound Phase | Synthesis Method | Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |

| γ-Al₂O₃ | Auto-combustion | 800 | 5.8 | ekb.egekb.eg |

| α-Al₂O₃ | Auto-combustion | 1000 | 15 | ekb.egekb.eg |

| α-Al₂O₃ | Co-precipitation | 1300 | 32-38 | unimap.edu.my |

| γ-Al₂O₃ | Sol-gel | 800 | 11.5 | researchgate.net |

| α-Al₂O₃ | Sol-gel | 1100 | 49 | researchgate.net |

| Al₂O₃ | Co-precipitation | 500 | 23.1 | ijraset.com |

| Al₂O₃ | Sol-gel | 200-1200 | 15.4-41.5 | metall-mater-eng.com |

Electron Microscopy (TEM, SEM, HRTEM, FE-SEM) for Nanostructure and Microstructure Imaging

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Field-Emission Scanning Electron Microscopy (FE-SEM), are invaluable for visualizing the nanostructure and microstructure of this compound materials. These techniques provide direct images of particle morphology, size distribution, agglomeration, and internal features.

SEM is used to characterize the morphology of this compound powders and can reveal features such as particle shape, apparent porosity, and agglomeration. scribd.comunimap.edu.mymetall-mater-eng.comresearchgate.net FE-SEM, with its higher resolution, provides more detailed surface imaging. ekb.egekb.egd-nb.info TEM and HRTEM offer even higher resolution, enabling the observation of the internal nanostructure, crystallite shapes, and lattice fringes. ekb.egekb.egresearchgate.netd-nb.infomdpi.comcore.ac.uk TEM results can confirm the nano-sized morphology of synthesized this compound and assess the degree of agglomeration. ekb.egekb.egd-nb.info For instance, TEM studies of γ-alumina synthesized from aluminum foundry tailing confirmed its nano-sized morphology. d-nb.info HRTEM is particularly useful for confirming the nanometric size of particles. core.ac.uk

Detailed research findings from electron microscopy studies illustrate the diverse morphologies this compound can exhibit depending on the synthesis method. SEM images of α-Al₂O₃ powders prepared by co-precipitation showed apparent porosity and agglomerated particles with a size distribution mostly uniform, ranging from 93 to 189 nm. unimap.edu.my TEM micrographs of this compound nanoparticles synthesized by a sol-gel method showed spherical-shaped particles with an average size ranging from 30-75 nm, although larger aggregates up to 100 nm were also observed. researchgate.net FE-SEM and TEM images of γ-alumina produced from aluminum foundry tailing indicated rounded-corner shapes with a tendency for strong agglomeration. d-nb.info

Micro-focus X-ray Computed Tomography (micro-CT) for Three-Dimensional Internal Structure

Micro-focus X-ray Computed Tomography (micro-CT) is a non-destructive technique that allows for the three-dimensional (3D) visualization and analysis of the internal structure of materials, including porous this compound. This technique is particularly useful for characterizing features such as pore size distribution, pore network connectivity, and spatial variations in porosity. researchgate.netdiva-portal.org

Micro-CT has been successfully applied to characterize the 3D structures of macroporous this compound. researchgate.netdiva-portal.org By segmenting the grey-scale intensity data obtained from micro-CT, researchers can differentiate between porous and solid phases and identify individual pores. researchgate.netdiva-portal.org Comparisons between 2D slices of micro-CT data and SEM images have shown good agreement in reproducing structural features of pores. researchgate.netdiva-portal.org Furthermore, micro-CT enables 3D visualizations of the pore structure and network, providing valuable insights into the material's architecture. researchgate.netdiva-portal.org Quantitative analysis from micro-CT can yield information on open porosity, which has been shown to correlate well with results from other techniques like mercury porosimetry for larger pores. researchgate.netdiva-portal.org This 3D data can also be used to relate structural characteristics, such as open porosity, to properties like permeability. researchgate.netdiva-portal.org Micro-CT can also be used to observe defects within sintered this compound. researchgate.net

Spectroscopic and Surface Analytical Methods

Spectroscopic and surface analytical methods provide information about the chemical bonding, functional groups, and elemental composition of this compound, including the presence of impurities.

Fourier Transform Infrared Spectroscopy (FT-IR) for Chemical Bonding and Functional Groups

Fourier Transform Infrared Spectroscopy (FT-IR) is a powerful technique for identifying chemical bonds and functional groups present in this compound. FT-IR spectra arise from the vibrational modes of molecules, providing a unique molecular fingerprint for identification and characterization. mdpi.com

FT-IR is commonly used to analyze the chemical bonding in this compound, particularly the presence of Al-O bonds and hydroxyl groups (O-H). scribd.comekb.egmetall-mater-eng.comekb.egijraset.comwikipedia.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.com The absorption peaks in the FT-IR spectrum correspond to specific vibrational modes of these bonds. For instance, bands between 400 and 900 cm⁻¹ are typically assigned to Al-O stretching vibrations. ijraset.com Specific peaks can be attributed to Al-O-Al stretching vibrations or Al-O stretching modes in different coordination environments, such as the AlO₆ group in the rhombohedral structure of α-Al₂O₃. unimap.edu.myijraset.com FT-IR can also detect the presence of hydroxyl groups, which can exist as surface hydroxyls or in hydrated forms of this compound. researchgate.netmdpi.com Peaks around 3000-3600 cm⁻¹ are often associated with O-H stretching vibrations, while those around 1000-1100 cm⁻¹ and 600-800 cm⁻¹ can be related to Al-O-H bending modes. researchgate.netresearchgate.netmdpi.com

FT-IR is sensitive enough to distinguish between different forms of aluminum oxide and hydroxide groups on surfaces. innovaltec.com It can be used to confirm the formation of aluminum oxide bonds during synthesis and identify the presence of residual hydroxyl groups or adsorbed water molecules. csic.esijraset.comresearchgate.net

Data Table: Characteristic FT-IR Absorption Bands in this compound

| Wavenumber Range (cm⁻¹) | Assignment | Notes | Reference |

| 400-900 | Al-O stretching vibrations | General range for Al-O bonds | ijraset.com |

| 517, 558, 625, 700, 732, 881 | Al-O-Al stretching vibration | Specific peaks observed in this compound | ijraset.com |

| 600-800 | Al-O-Al bending vibrations | Can indicate Al-O-Al bonds | researchgate.net |

| 735 | Al-O stretching (tetrahedron) | Symmetric bending of Al-O-H | researchgate.net |

| 1000-1100 | Al-O-H bending modes | Related to hydroxyl groups | researchgate.netmdpi.com |

| 3000-3600 | O-H stretching vibrations | Surface hydroxyls or adsorbed water | researchgate.netresearchgate.netmdpi.com |

X-ray Fluorescence (XRF) for Elemental Composition and Impurity Detection

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials, including this compound. XRF measures the characteristic secondary X-rays emitted by elements in a sample when excited by primary X-rays. cambridge.orgcambridge.org

XRF is widely applied for assessing the purity of this compound by identifying and quantifying the presence of various elements, including both major components and trace impurities. researchgate.netekb.egd-nb.infocambridge.orgcambridge.orgoptica.orgnih.govresearchgate.netspectro.com.cnresearchgate.netscirp.org The chemical composition analyzed by XRF provides crucial information about the quality and properties of this compound for different applications. d-nb.infocambridge.orgcambridge.org For example, XRF analysis revealed that extracted this compound exhibited a high purity of more than 97 wt%. d-nb.info

XRF can detect a range of impurity elements in this compound powders, such as Ca, V, Cr, Mn, Fe, Ni, Cu, Zn, and Ga. nih.govresearchgate.net The detection limits for these impurities can vary depending on the specific XRF procedure and sample characteristics like grain size. nih.govresearchgate.net Sample preparation techniques, such as preparing briquetted powders or fused samples, are important for accurate XRF analysis of this compound. cambridge.orgcambridge.orgxrfscientific.com While XRF is effective for many elements, measuring light elements like sodium (Na), aluminum (Al), silicon (Si), and magnesium (Mg) can be challenging with some handheld XRF analyzers due to higher detection limits. cambridge.orgcambridge.orgspectro.com However, advancements in XRF technology have improved the ability to analyze lighter elements. cambridge.orgcambridge.org

XRF is a valuable tool for quality control in this compound production and processing, allowing for the monitoring of elemental impurities at various stages. optica.orgscirp.org Studies have demonstrated the effectiveness of XRF in detecting and tracking the reduction of impurities during processing steps like debinding and sintering of 3D-printed this compound ceramics. optica.org

UV-Visible Spectroscopy for Optical Response Investigation

UV-Visible (UV-Vis) spectroscopy is a powerful technique used to probe the electronic transitions within a material by measuring its absorption and transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, UV-Vis spectroscopy provides insights into its optical properties, including band gap energy and the presence of defects or impurities.

Studies on this compound thin films deposited by methods like atomic layer deposition (ALD) and magnetron sputtering have utilized UV-Vis spectroscopy to evaluate their optical characteristics. These films often exhibit high transparency in the visible range, typically above 90%. h2.plub.edu The optical transmission spectra are influenced by film thickness, with transmission decreasing as the number of deposition cycles, and thus thickness, increases. h2.pl

The energy band gap of this compound can be determined from UV-Vis absorption spectra using methods like Tauc's plot. For synthesized this compound nanoparticles, reported energy band gap values range from approximately 2.55 eV to 4.91 eV, depending on the synthesis method and morphology. jetir.orgresearchgate.netjacsdirectory.com A sharp absorption edge around 280 nm is often observed in the UV-Vis spectra of γ-Al₂O₃ nanoparticles. researchgate.net The optical band gap can decrease with increasing deposition time in thin films, suggesting a dependence on structural characteristics. aip.org Charge transfer bands around 250 nm have been observed in this compound-containing glasses, indicating electron transfer from oxygen to aluminum atoms. jart.ma The intensity of these bands can increase with higher this compound content. jart.ma

UV-Vis spectroscopy is also used to study the optical properties of doped this compound. For example, Ti:Al₂O₃ single crystals exhibit strong UV absorption bands below 300 nm, with specific peaks around 234 nm and 216 nm attributed to charge transfer transitions involving Ti³⁺ and O²⁻ ions. core.ac.uk

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are complementary thermal analysis techniques used to study the thermal stability and phase transitions of materials by monitoring mass changes and heat flow as a function of temperature. For this compound-based systems, TGA and DTA are invaluable for identifying dehydration, dehydroxylation, decomposition of impurities, and phase transformations. xrfscientific.comazom.com

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. This technique is crucial for quantifying the loss of volatile components such as adsorbed moisture and hydroxyl groups from hydrated this compound phases. xrfscientific.comazom.com The TGA curve reveals distinct mass loss events at specific temperature ranges, corresponding to these thermal events. xrfscientific.comazom.com For instance, the thermal decomposition of gibbsite (Al(OH)₃) involves multiple dehydroxylation steps, which can be identified as distinct peaks in the derivative thermogravimetric (DTG) curve. icm.edu.plcore.ac.uk These steps correspond to the transformation of gibbsite to boehmite (AlOOH) and then to various this compound phases, ultimately forming stable α-Al₂O₃ at higher temperatures. icm.edu.pl

DTA measures the temperature difference between a sample and an inert reference material as they are heated or cooled. This technique detects thermal events that involve energy changes, such as phase transitions (endothermic or exothermic) and decomposition reactions. While TGA focuses on mass change, DTA highlights the temperatures at which these thermal events occur and provides information about their endothermic or exothermic nature. Studies on hydrated this compound cement have utilized DTG and DTA to analyze its thermal decomposition and transformation. core.ac.uk

Crucible selection is an important consideration in TGA analysis of this compound. This compound or platinum crucibles are preferred due to their high-temperature stability and chemical inertness. xrfscientific.comazom.com The porosity of the crucible can affect gas exchange between the sample and the atmosphere, influencing the accuracy of the TGA results, particularly in experiments involving gas flow or reactions. redthermo.com

Brunauer–Emmett–Teller (BET) Method for Specific Surface Area and Pore Distribution

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area and pore size distribution of porous and finely divided materials, including this compound. The method is based on the physical adsorption of gas molecules (typically nitrogen) onto the solid surface at a low temperature (e.g., 77 K). sphinxsai.comnih.govinfinitalab.com

The BET theory describes the formation of a multilayer of adsorbed gas molecules on the material's surface. By measuring the amount of gas adsorbed at different relative pressures, an adsorption isotherm is obtained. This isotherm is then used to calculate the specific surface area, which is expressed as the total surface area per unit mass of the material (typically in m²/g). sphinxsai.cominfinitalab.comhoriba.com The BET method is standardized for determining the specific surface area of this compound and quartz used in ceramic manufacturing. infinitalab.com

Specific surface area is a critical parameter for this compound, influencing its reactivity, adsorption capacity, catalytic activity, and sintering behavior. infinitalab.com For example, activated this compound, produced by the dehydroxylation of aluminum oxide hydroxide, is known for its high porosity and large surface area, typically ranging from 150 to 380 m²/g. infinitalab.com Studies on synthesized this compound nanoparticles have reported BET surface areas, with values varying depending on the synthesis method. sphinxsai.comnih.gov The BET method can also provide information about pore size distribution, classifying pores into micropores (< 2 nm), mesopores (2-50 nm), and macropores (> 50 nm). horiba.com

Zeta Potential Measurements for Surface Charge Characteristics

Zeta potential is a key parameter for characterizing the surface charge of particles in a colloidal suspension. It represents the electrostatic potential at the slipping plane, which is the boundary between the Stern layer (ions strongly adsorbed to the particle surface) and the diffuse layer (loosely associated ions). Zeta potential measurements are crucial for understanding and controlling the stability and dispersion behavior of this compound suspensions, which are relevant in various applications, including ceramics processing, paints, and cosmetics. tandfonline.comtandfonline.comsabanciuniv.edumalvernpanalytical.com

The surface charge of this compound particles in aqueous suspensions is influenced by pH due to the amphoteric nature of aluminum oxide. In acidic solutions, the surface tends to be positively charged, while in alkaline solutions, it becomes negatively charged. The isoelectric point (IEP) is the pH at which the zeta potential is zero, and the particles have no net surface charge. The IEP of this compound is typically found in the range of pH 8.6 to 9.2 in the absence of additives. malvernpanalytical.comiaea.org

The addition of dispersants and other additives significantly affects the zeta potential and, consequently, the stability of this compound suspensions. Adsorption of charged polymers or surfactants can alter the surface charge and shift the IEP. tandfonline.comtandfonline.comsabanciuniv.edumalvernpanalytical.com For instance, the adsorption of a rhamnolipid biosurfactant shifted the IEP of colloidal this compound from pH 9 to 6.3, improving its dispersability. tandfonline.comtandfonline.com Similarly, the addition of polycarboxylate ether-based copolymers resulted in negative zeta potentials across a wide pH range (2-12), enhancing suspension stability. sabanciuniv.edu Strong repulsive forces between particles, leading to stable suspensions, are generally observed when the absolute value of the zeta potential is above 30 mV. mdpi.com Electroacoustic techniques can be used to measure zeta potential in more concentrated this compound suspensions, providing insights closer to processing conditions. windows.net

Photoluminescence Spectroscopy for Luminescence Center Analysis

Photoluminescence (PL) spectroscopy is a non-destructive technique used to study the electronic structure and identify luminescence centers within a material. In PL, the material is excited by photons of a specific energy, and the subsequent emission of light at longer wavelengths is measured. For this compound, PL spectroscopy is valuable for investigating intrinsic defects, impurities, and their role in optical emission properties. tandfonline.comiphy.ac.cnresearchgate.netresearchgate.net

Luminescence in this compound can originate from intrinsic defects, such as oxygen vacancies (F-centers and F⁺-centers) and their aggregates, or from the presence of impurity ions. tandfonline.comresearchgate.neturfu.ruaip.org F-centers (oxygen vacancies with two electrons) and F⁺-centers (oxygen vacancies with one electron) are common defect centers in this compound and are known to contribute to luminescence in the UV and visible regions. researchgate.neturfu.ruaip.org For example, an emission peak around 420 nm in swift heavy ion-bombarded aluminum oxide has been attributed to F-centers, while weaker emissions at 482 nm and 525 nm are associated with aggregates of F-centers. tandfonline.com

Impurities, particularly transition metal and rare earth ions, can act as luminescence centers in this compound, leading to characteristic emission spectra. researchgate.netunesp.brscielo.org.mxvut.cz For instance, europium (Eu³⁺) doped this compound exhibits intense photoluminescence emission in the visible region, typically around 612 nm, corresponding to intraconfigurational f-f transitions within the Eu³⁺ ion. unesp.brredalyc.orgscientific.net Cerium (Ce³⁺) doped this compound thin films show blue luminescence with peaks around 374 nm, associated with 5d to 4f transitions of Ce³⁺ ions. iphy.ac.cn Chromium (Cr³⁺) emission, often observed around 693 nm, is also commonly detected in this compound samples. researchgate.netunesp.br The intensity and characteristics of impurity-related emission can be influenced by factors such as dopant concentration, heat treatment temperature, and the phase of this compound. researchgate.netunesp.brvut.czredalyc.org Phase transitions in this compound can also modify the emission spectrum and switch the active luminescence centers. researchgate.net

The accuracy of any Molecular Mechanics or Molecular Dynamics simulation is fundamentally dependent on the quality of the interatomic potential (or force field) used to describe the forces between atoms. For a complex material like this compound, which exhibits a mix of ionic and covalent bonding characteristics, developing robust potentials is a significant challenge. The goal is to create a model that can accurately reproduce a wide range of physical properties for various crystalline and amorphous phases under different conditions.

The development of interatomic potentials for this compound has evolved significantly over time, moving from simple empirical models to highly sophisticated reactive and machine-learning-based potentials.

Development Process: The parameters for an interatomic potential are determined by fitting them to a reference dataset. This dataset typically includes a combination of:

Experimental Data: Known physical properties of a stable phase like α-Al₂O₃, such as lattice parameters, elastic constants, cohesive energy, and melting temperature.

Ab Initio Calculations: A large database of energies and forces for various atomic configurations, calculated using high-accuracy quantum mechanical methods like DFT. This allows the potential to describe a much wider range of structures and conditions than those accessible by experiment, including defect structures, surfaces, and transition states.

Types of Potentials for this compound:

Fixed-Charge Potentials: Early models often used fixed partial charges on the aluminum and oxygen ions (e.g., the Matsui potential). These can be effective for modeling bulk crystalline properties of stoichiometric this compound but are less suited for describing surfaces, interfaces, or defects where charge distribution can change significantly.

Variable-Charge Potentials: To address the limitations of fixed-charge models, variable-charge potentials were developed. These models allow the atomic charges to fluctuate dynamically based on the local environment. Prominent examples for this compound include:

COMB3 (Charge-Optimized Many-Body): This third-generation potential is designed to handle metallic, covalent, and ionic bonding. It can describe interactions in Al/Al₂O₃ systems and has been parameterized to reproduce fundamental properties of α-Al₂O₃, including defect and surface energies.

ReaxFF (Reactive Force Field): This potential uses a bond-order formalism to explicitly model chemical bond formation and breaking. It is particularly powerful for simulating chemical reactions, such as the oxidation of aluminum or the atomic layer deposition of this compound.

Machine Learning Interatomic Potentials (MLIPs): This is the latest class of potentials, which uses machine learning techniques like neural networks to learn the relationship between atomic positions and the potential energy surface from a large DFT dataset. MLIPs, such as the Neuroevolution Potential (NEP), can achieve near-DFT accuracy at a much lower computational cost, enabling large-scale, long-timescale dynamic simulations of complex processes like phase transitions in transitional aluminas.

Validation Process: Once a potential is developed, it must be rigorously validated by comparing its predictions against known data that was not used in the fitting process. This ensures the potential is transferable and predictive. Key validation tests for this compound potentials include:

Structural Properties: Reproduction of lattice constants and radial distribution functions (RDFs) for crystalline and amorphous/liquid phases.

Mechanical Properties: Calculation of elastic constants, bulk modulus, and fracture toughness. For example, MD simulations using the COMB3 potential calculated a fracture toughness for α-Al₂O₃ of 2.8 MPa√m, which shows acceptable agreement with DFT calculations (~3.0 MPa√m) and experimental data (3.0-5.0 MPa√m).

Energetics: Comparison of calculated cohesive energies, surface energies, and defect formation energies with DFT and experimental values.

Thermodynamic Properties: Prediction of melting temperature and phase stability across different temperatures and pressures.

The table below summarizes various classes of interatomic potentials for this compound and the properties they are typically validated against.

| Potential Class | Examples | Key Feature | Common Validation Properties |

| Fixed Charge | Matsui, Vashishta | Computationally efficient, fixed ionic charges. | Lattice constants, elastic constants, RDF of bulk phases. |

| Variable Charge | COMB3 | Charges adapt to the local atomic environment. | Surface energies, defect energetics, interface properties. |

| Reactive | ReaxFF | Models bond formation and breaking explicitly. | Reaction pathways, oxidation kinetics, deposition processes. |

| Machine Learning | NEP, NequIP | Achieves near-DFT accuracy for large systems. | Phase diagrams, properties under extreme conditions, amorphous structures. |

The continuous development and validation of interatomic potentials are crucial for advancing the computational investigation of this compound, enabling simulations of increasing complexity and realism.

Theoretical and Computational Investigations of Alumina

Computational Modeling of Alumina (B75360) Growth and Deposition Processes

Computational modeling has become an indispensable tool for obtaining atomistic-level insights into the complex mechanisms governing the growth and deposition of this compound (Al₂O₃). These theoretical and computational investigations provide a fundamental understanding that complements experimental studies, enabling the prediction of material properties and the optimization of synthesis processes. A variety of modeling techniques, each suited for different length and time scales, are employed to simulate the intricate surface reactions, diffusion, and nucleation events that dictate the formation of this compound films and nanostructures.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing crucial insights into surface energies and reaction mechanisms at the atomic scale. nih.govcambridge.org DFT calculations have been instrumental in understanding the initial stages of this compound growth.

Studies have simulated the bulk structure and surface energy of Al₂O₃ to understand the synthesis and microstructure of one-dimensional this compound whiskers. nih.govnih.gov These simulations revealed that the (001) surface possesses a higher surface energy compared to other surfaces, which provides a more intense driving force for crystal growth in that plane. nih.govnih.gov This preferential growth along the nsf.gov orientation leads to the formation of whisker-like shapes. nih.gov

DFT has also been used to explore the adsorption of various species on this compound surfaces. For instance, investigations into the adsorption of Aluminum (Al), Oxygen (O), AlO, and O₂ on different α-alumina (0001) surfaces have identified several metastable adsorption sites, offering a potential explanation for the challenges in growing the α-phase at lower temperatures. diva-portal.org Furthermore, DFT calculations have been applied to understand the inhibition of this compound growth during Atomic Layer Deposition (ALD) on hydroxylated amorphous silica (B1680970) surfaces. psu.eduacs.org These studies found that the formation of unreactive SiCH₃ species at the interface can impede the deposition process. psu.eduacs.org

| Application Area | Key Findings | References |

|---|---|---|

| Surface Energy Calculation | The (001) surface of Al₂O₃ exhibits higher surface energy, promoting preferential growth and whisker formation. | nih.govnih.gov |

| Adsorption Studies | Identified metastable adsorption sites for Al, O, AlO, and O₂ on α-alumina, explaining low-temperature α-phase growth difficulties. | diva-portal.org |

| ALD Growth Inhibition | Formation of unreactive SiCH₃ species at the this compound-silica interface inhibits initial ALD growth. | psu.eduacs.org |

| Surface Reactions | Investigated fluorination mechanisms on this compound surfaces, finding terminal hydroxyl groups to be more reactive. | ttu.edu |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of atoms and molecules, allowing for the investigation of dynamic processes like film growth and grain evolution over longer timescales than DFT. nsf.gov

Reactive MD simulations, using force fields like ReaxFF, have been employed to model the Atomic Layer Deposition (ALD) of amorphous this compound. nsf.gov This approach is less computationally demanding than ab-initio methods, enabling the simulation of larger systems (thousands of atoms) and longer time periods, which is crucial for studying the aggregate mechanics of precursors. nsf.gov These simulations model the sequential, self-terminating reactions of precursors like trimethylaluminum (B3029685) (TMA) and water with a surface. nsf.gov

MD simulations have also been used to study the influence of intergranular film (IGF) composition on the grain growth in α-Al₂O₃. nih.govacs.orgresearchwithrutgers.com By simulating an IGF in contact with two differently oriented this compound crystals, researchers have observed preferential growth consistent with anisotropic grain growth, where platelets form due to faster growth of prism orientations compared to the basal orientation. nih.govresearchwithrutgers.com These simulations also elucidate the atomistic mechanisms by which ions, such as Calcium, can inhibit growth on specific crystal surfaces. nih.govresearchwithrutgers.com Another study utilized variable charge MD to investigate the oxidation kinetics of nanocrystalline aluminum surfaces under various oxygen pressures, finding that the oxide film thickness tends toward a limiting value of approximately 3 nm. scientific.net

| Simulation Type | System Studied | Key Research Finding | References |

|---|---|---|---|

| Reactive MD (ReaxFF) | Atomic Layer Deposition (ALD) of amorphous this compound | Enables modeling of precursor reactions on larger substrates and for longer durations than ab-initio methods. | nsf.gov |

| Classical MD | Calcium alumino-silicate IGF on α-Al₂O₃ | IGF composition affects grain growth anisotropy; Ca ions can inhibit growth on the basal surface. | nih.govresearchwithrutgers.com |

| Variable Charge MD | Oxidation of nanocrystalline aluminum surfaces | Oxide film growth is dependent on oxygen pressure and reaches a limiting thickness of ~3 nm. | scientific.net |

Kinetic Monte Carlo (kMC) and Computational Fluid Dynamics (CFD)

While DFT and MD provide atomistic details, Kinetic Monte Carlo (kMC) and Computational Fluid Dynamics (CFD) are used to model phenomena at larger length and time scales. frontiersin.orgyoutube.com

The kMC method simulates the time evolution of processes by considering the rates of various events like adsorption, desorption, and surface diffusion. frontiersin.org It has been successfully applied to study the growth evolution of this compound on silicon substrates and to investigate the impact of defects on the properties of ultrathin this compound films. core.ac.ukaip.org Compared to MD, kMC can address much larger time and spatial scales by filtering out atomic vibrations. frontiersin.org

CFD is employed to simulate fluid flow and heat and mass transfer within deposition reactors. mdpi.com Three-dimensional CFD models of commercial ALD reactors are used to investigate how reactor geometry and process parameters (e.g., temperature, pressure, flow rates) affect the distribution of precursor gases on the substrate surface. core.ac.uk These simulations are critical for optimizing process conditions to achieve uniform and conformal film deposition. core.ac.ukaalto.fi Similarly, CFD is used to analyze the chemical vapor deposition (CVD) process, helping to optimize reactor design and deposition parameters by simulating the flow field and chemical reaction rates at the substrate surface. mdpi.com

Defect Engineering and Microstructural Control in Alumina Based Materials

Identification and Characterization of Defects in Alumina (B75360) Systems

Defects in this compound can be broadly categorized into intrinsic point defects, processing-induced defects, and surface defects. The identification and characterization of these defects are crucial for predicting and improving material performance.

Intrinsic Point Defects (e.g., Vacancies, Interstitials, Anti-sites) and Their Influence on Performance

Intrinsic point defects are deviations from the perfect crystal lattice structure and include vacancies (missing atoms), interstitials (extra atoms in interstitial sites), and anti-site defects (atoms occupying the wrong lattice site). These defects can significantly influence the electrical, optical, and mechanical properties of this compound.

Studies utilizing first-principles calculations, such as density functional theory (DFT), are instrumental in analyzing the charge states and energetics of intrinsic point defects in different this compound phases, including α-Al₂O₃ and γ-Al₂O₃. In α-Al₂O₃, common intrinsic point defects include aluminum vacancies (VAl), oxygen vacancies (VO), aluminum interstitials (Ali), and oxygen interstitials (Oi), as well as anti-site defects like AlO and OAl. rsc.org The formation energies and most stable charge states of these defects depend on factors like the Fermi level and the oxygen-rich or aluminum-rich processing conditions. For instance, in α-Al₂O₃, Ali³⁺ and VAl³⁻ are identified as low-energy charged defects across a range of Fermi levels. aip.org Oxygen vacancies can introduce gap levels that may lead to border traps or leakage current in devices. aip.org Both self-interstitials and aluminum vacancies can introduce fixed charge, affecting carrier scattering and device threshold voltage. aip.org

In γ-alumina, which is inherently defective, defects can manifest as aluminum vacancies or hydrogen atoms, with the specific composition depending on the starting material and calcination conditions. acs.org A fully hydrogenated γ-alumina structure can have HAl₅O₈ stoichiometry with hydrogen per formula unit. acs.org Experimental techniques like selected-area electron diffraction (SAED) and powder X-ray diffraction (XRD) are used to investigate the defect structure in γ-Al₂O₃, revealing dominant defects such as antiphase boundaries. researchgate.net

The aggregation of vacancies in this compound crystals influences vacancy migration and redistribution. mdpi.com Hydrogen incorporation can significantly reduce the formation energies of aluminum and oxygen vacancies in both α-Al₂O₃ and θ-Al₂O₃, promoting defect generation and clustering. mdpi.com

Processing-Induced Defects (e.g., Pores, Cracks, Agglomerates) in this compound Ceramics and Powder Compacts

Processing-induced defects are macroscopic or microscopic imperfections introduced during the manufacturing process of this compound ceramics and powder compacts. These defects, including pores, cracks, and agglomerates, are critical in determining the mechanical strength and reliability of the final product. nitrkl.ac.in, ias.ac.in, iist.ac.in

In powder compacts, heterogeneities in the powder packing structure, such as agglomerates, can lead to a non-uniform distribution of fine residual pores after sintering. researchgate.net Crack-like defects can form along the boundaries between agglomerates and their surroundings. researchgate.net The size and distribution of pores, particularly large pores, significantly impact the strength of sintered this compound bodies. nitrkl.ac.in Potential flaws are introduced during the forming of green compacts and can persist or develop into strength-limiting large pore defects during sintering. nitrkl.ac.in Incomplete deformation and fracture of powder granules during compaction can lead to residual pores or cracks within and between granules. nitrkl.ac.in Non-uniform powder packing results in differential densification during sintering, causing the formation of void spaces and large pore defects in less-dense regions. nitrkl.ac.in

Characterization techniques such as optical microscopy and synchrotron X-ray CT are employed to visualize and analyze these processing defects in sintered bodies and powder compacts. researchgate.net, researchgate.net Infrared microscopy can also be used to observe the internal structure and non-uniformity in this compound powder compacts. researchgate.net Defects like aggregates and large particles are present in powders and can degrade the properties of sintered ceramics. researchgate.net Long-range defects due to particle orientation and anisotropic particle packing, caused by shear or directional stress during forming, can lead to anisotropic deformation and cracking during drying and sintering. researchgate.net

The presence of defects like cracks, agglomerates, pores, and inclusions in ceramics significantly affects their final strength. iist.ac.in These heterogeneities act as stress concentrators and strength-limiting factors. iist.ac.in

Surface Defects and Their Impact on Surface Chemistry and Reactivity

Surface defects are structural imperfections present on the surface of this compound materials. These defects play a crucial role in influencing surface chemistry, reactivity, adsorption, and catalytic properties. The atomic arrangement of a solid's surface is typically at a higher energy state compared to the bulk, making surface atoms more reactive due to fewer coordination opportunities. acs.org

Surface properties of this compound, especially the α-Al₂O₃(0001) surface, have been extensively studied due to their importance in various fields, including catalysis and microelectronics. acs.org Surface defects, such as nanoporosity or other imperfections, can arise from surface preparation techniques and influence the reactivity with substances like water. acs.org

Density functional theory (DFT) calculations can be used to examine surface chemistry and the role of specific active sites, such as hydroxyl groups, in reactions. nih.gov For instance, studies on the fluorination of this compound surfaces have investigated reactions involving terminal and bridge hydroxyl groups, showing that reactions involving terminal bonds can produce more energy. nih.gov

The presence of surface hydroxyl groups and their charging behavior can influence the surface chemistry, as seen in the difference in the point of zero charge (pHpzc) between α-Al₂O₃ single crystals and particles. researchgate.net Heat treatment of this compound surfaces can decrease the number of surface OH groups, leading to more aluminum-rich surfaces which can favor catalytic effects. researchgate.net

Water adsorption and dissociation on this compound surfaces are significantly influenced by surface structure and defects. Ab initio molecular dynamics simulations have shown that molecularly adsorbed water on α-Al₂O₃(0001) surfaces is metastable and can dissociate readily, even without defects. nih.gov At higher water coverage, collective effects, including water-catalyzed dissociation and proton transfer reactions, are observed. nih.gov

Investigation of Hydrogen Defects in this compound Structures

Hydrogen defects, such as hydrogen atoms or hydroxyl groups incorporated into the this compound structure, can significantly influence the material's properties and behavior. These defects can be present in various this compound phases, including γ-Al₂O₃ and α-Al₂O₃.

In γ-alumina, hydrogen defects can exist alongside aluminum vacancies and contribute to the material's inherently defective nature. acs.org The energetic preference of hydrogen defects to be positioned at the surface rather than within the interior is proposed as a factor constraining the particle size of γ-alumina crystals. acs.org Computational modeling suggests that for fully hydrogenated γ-alumina, there is a threshold edge length above which the number of bulk hydrogen defects exceeds the number of available surface sites for migration. acs.org

Hydrogen impurities in amorphous this compound (α-Al₂O₃) have been investigated using ab initio molecular dynamics and hybrid functional calculations. epfl.ch Hydrogen is found to be amphoteric, with a charge transition level within the band gap. epfl.ch Hydroxyl groups can lead to similar defect states as observed for hydrogen. epfl.ch

Hydrogen incorporation in crystalline this compound phases, such as θ-Al₂O₃ and α-Al₂O₃, can reduce the formation energies of aluminum and oxygen vacancies, promoting defect generation and clustering. mdpi.com Hydrogen can preferentially occupy oxygen vacancy sites and stabilize near aluminum vacancies at low-energy configurations. mdpi.com This hydrogen-induced defect dynamics can affect atomic migration barriers, leading to asymmetric diffusion kinetics and stabilizing metastable this compound phases, which can impact the degradation of thermal barrier coatings. mdpi.com

Studies using techniques like infrared spectroscopy have indicated the presence of bulk OH⁻ groups in γ-alumina. aip.org DFT calculations suggest that hydrogenated spinel structures in γ-alumina can be lower in energy than defective spinel structures under certain conditions, although the defective spinel is often found to be the ground state. aip.org Dehydration of metastable hydrogenated phases can be slow, leaving hydrogen as a locked-in impurity. aip.org

Strategies for Defect Mitigation and Control

Controlling and mitigating defects during the synthesis and processing of this compound is essential for achieving desired microstructures and properties. Various strategies are employed to minimize defect formation and manage their impact.

Optimization of Synthesis and Processing Parameters to Minimize Defect Formation

Optimizing synthesis and processing parameters is a primary approach to minimize the formation of defects in this compound-based materials. This involves carefully controlling factors throughout the manufacturing route, from powder preparation to sintering.

For ceramic processing involving powder compaction, the characteristics of the granules and the compaction behavior are critical for minimizing defects. nitrkl.ac.in Soft and deformable granules are preferred to promote uniform powder packing and better joining at boundaries, leading to higher green density and smaller pore size. nitrkl.ac.in Heat treatment of this compound granules can reduce the size and population of potential flaws in green bodies. nitrkl.ac.in

In gel casting of porous this compound, optimizing parameters such as this compound loading, sintering temperature, monomer concentration, and the fraction of nano this compound can influence porosity, pore size distribution, and mechanical strength. researchgate.net Controlling factors like loading speed and applying exhaust holes during gel casting can reduce the number of defects and improve structural integrity. researchgate.net

Sintering techniques and parameters play a crucial role in controlling the microstructure and minimizing defects like pores and cracks in sintered bodies. researchgate.net, ias.ac.in Enhancing densification while suppressing grain growth is a key objective. researchgate.net Factors like sintering temperature, holding time, and heating rate influence densification and grain coarsening, which in turn affect the formation of defects and mechanical strength. researchgate.net, ias.ac.in The use of finer starting powders can improve microstructure homogeneity and lead to smaller pore sizes, resulting in enhanced densification and compressive strength. ias.ac.in

The addition of dopants, such as MgO, is a common strategy to improve the properties of this compound ceramics by influencing densification and grain boundary behavior, which can help mitigate defect formation and growth. ias.ac.in MgO addition can enhance compressive strength by forming a spinel phase along grain boundaries. ias.ac.in

In the preparation of this compound thin films, optimizing sputtering process parameters like substrate bias voltage, argon flow rate, and sputtering pressure can reduce surface roughness and improve bonding properties, indicating better control over defect formation during deposition. mdpi.com

For additive manufacturing techniques like stereolithography, optimizing post-processing steps such as drying and debinding is crucial to minimize distortion and prevent the formation of defects in green bodies, leading to high-density sintered parts. researchgate.net Using liquid desiccants and employing multi-step debinding processes can help control pyrolysis rates and suppress defect formation. researchgate.net

The uniformity of microstructure and reliability of products depend on the heterogeneity in powder packing structure when using submicron- and nano-sized powders. researchgate.net Characterization methods like synchrotron X-ray multiscale-CT can help identify agglomerates and understand how differential sintering leads to heterogeneous pore distribution, guiding optimization of ceramic processing. researchgate.net

Controlling synthesis parameters is also vital in the production of advanced materials on this compound substrates, such as metal-organic frameworks (MOFs), to ensure structural integrity and avoid defect formation that could negatively impact performance in applications like gas separation membranes. rsc.org Automated synthesis processes and machine learning optimization approaches can be employed to carefully control parameters and minimize variations that lead to defects. rsc.org, nih.gov

Example Data Table: Influence of Sintering Temperature on this compound Ceramic Properties

| Sintering Temperature (°C) | Relative Density (%) | Compressive Strength (MPa) | Grain Size (µm) |

| 1450 | High | 578 (MgO-doped) ias.ac.in | Fine ias.ac.in |

| 1500 | High | 552.3 (Non-doped) ias.ac.in | Coarser ias.ac.in |

Example Data Table: Effect of Hydrogen on Vacancy Formation Energy in this compound

| This compound Phase | Defect Type | Hydrogen Present | Formation Energy Reduction (up to %) |

| α-Al₂O₃ | Aluminum Vacancy | Yes | 40 mdpi.com |

| α-Al₂O₃ | Oxygen Vacancy | Yes | 40 mdpi.com |

| θ-Al₂O₃ | Aluminum Vacancy | Yes | 40 mdpi.com |

| θ-Al₂O₃ | Oxygen Vacancy | Yes | 40 mdpi.com |

Role of Impurities and Dopants in this compound Defect Structures and Phase Stability